

m-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: *m*-PEG12-NHS ester

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This in-depth technical guide provides a comprehensive overview of **m-PEG12-NHS ester**, a widely used crosslinking reagent in bioconjugation, drug delivery, and surface modification. This document details its chemical and physical properties, provides step-by-step experimental protocols for its use, and illustrates key processes through diagrams.

Core Concepts: Introduction to m-PEG12-NHS Ester

m-PEG12-NHS ester, or methoxy(polyethylene glycol)-N-hydroxysuccinimidyl ester with 12 PEG units, is a versatile chemical tool designed for covalently attaching a hydrophilic polyethylene glycol (PEG) spacer to biomolecules.[1][2][3] The molecule consists of three key components:

- A methoxy-terminated PEG chain: A linear polymer of 12 ethylene glycol units, which imparts hydrophilicity and flexibility to the conjugated molecule. This PEGylation can enhance the solubility and stability of proteins and other biomolecules, reduce immunogenicity, and improve pharmacokinetic profiles of therapeutic agents.[4]
- An N-Hydroxysuccinimide (NHS) ester: A highly reactive functional group that specifically targets and forms stable amide bonds with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[5]
- A linker: The chemical structure that connects the PEG chain to the NHS ester.

The hydrophilic nature of the PEG spacer makes **m-PEG12-NHS ester** an ideal reagent for applications requiring increased aqueous solubility of the target molecule.

Physicochemical Properties

The following tables summarize the key quantitative data for **m-PEG12-NHS ester**.

Table 1: General Properties

Property	Value	References
Chemical Formula	C30H55NO16	
Molecular Weight	685.76 g/mol	
CAS Number	174569-25-6, 2207596-93-6	
Appearance	Colorless oil to white solid	
Purity	>90% to >98% (lot-dependent)	

Table 2: Solubility and Storage

Property	Details	References
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	
DMSO Solubility: ≥ 100 mg/mL (for similar PEG-NHS esters)		
Storage Conditions	-20°C, desiccated, protected from light	

Reaction Mechanism and Kinetics

The primary application of **m-PEG12-NHS ester** is the modification of primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This conjugation reaction is highly pH-dependent. The reaction rate increases with pH as the deprotonation of the primary amine enhances its nucleophilicity. However, a competing hydrolysis reaction, where water attacks the NHS ester, also accelerates at higher pH. The hydrolysis of the NHS ester renders the reagent inactive. Therefore, the pH of the reaction buffer must be carefully optimized, typically within the range of 7.2 to 8.5, to maximize the conjugation efficiency while minimizing hydrolysis.

The half-life of an NHS ester can vary significantly with pH. For instance, at pH 8 and 25°C, the half-life of a typical NHS ester in an aqueous medium is approximately one hour, while at pH 8.6 and 4°C, it can decrease to as little as ten minutes.

Experimental Protocols

The following are detailed protocols for the conjugation of **m-PEG12-NHS ester** to proteins and oligonucleotides.

Protein Conjugation Protocol

This protocol outlines the steps for labeling a protein, such as an antibody, with **m-PEG12-NHS ester**.

Materials:

- Protein to be labeled (e.g., IgG antibody)
- **m-PEG12-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
 - If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using dialysis or a desalting column.
- **m-PEG12-NHS Ester** Stock Solution Preparation:
 - Allow the vial of **m-PEG12-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a 10 mM stock solution of **m-PEG12-NHS ester** in anhydrous DMSO or DMF. For example, dissolve approximately 6.9 mg of the reagent in 1 mL of solvent. Vortex to ensure complete dissolution. Note: Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
- Conjugation Reaction:
 - Calculate the required volume of the **m-PEG12-NHS ester** stock solution to achieve a 10- to 50-fold molar excess relative to the protein. The optimal ratio should be determined empirically for each protein.
 - Slowly add the calculated volume of the **m-PEG12-NHS ester** stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:

- Remove the excess, unreacted **m-PEG12-NHS ester** and the NHS byproduct by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
- The purified PEGylated protein can be stored under conditions suitable for the unmodified protein.

Oligonucleotide Conjugation Protocol

This protocol describes the labeling of a 5'-amine modified oligonucleotide with **m-PEG12-NHS ester**.

Materials:

- 5'-Amine modified oligonucleotide
- **m-PEG12-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
- Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or gel filtration)

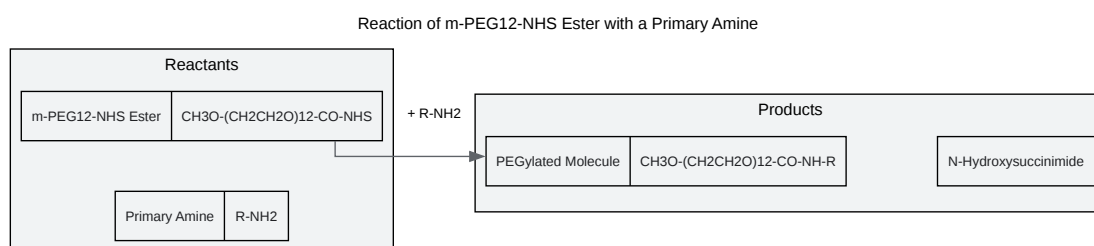
Procedure:

- Oligonucleotide Preparation:
 - Dissolve the 5'-amine modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
- **m-PEG12-NHS Ester** Stock Solution Preparation:
 - Equilibrate the **m-PEG12-NHS ester** vial to room temperature.
 - Immediately before use, prepare a ~14 mM stock solution in anhydrous DMSO or DMF. For example, dissolve ~10 mg in 1 mL of solvent.

- Conjugation Reaction:
 - Add the **m-PEG12-NHS ester** stock solution to the oligonucleotide solution. A molar excess of the NHS ester is typically used. The optimal ratio should be determined experimentally.
 - Vortex the mixture gently and incubate at room temperature for at least 2 hours, protected from light.
- Purification of the Labeled Oligonucleotide:
 - Purify the PEGylated oligonucleotide from the unreacted oligonucleotide and excess labeling reagent using RP-HPLC or another suitable chromatographic method like gel filtration.
 - For RP-HPLC, a C8 or C18 column can be used with a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA). The PEGylated oligonucleotide will have a longer retention time than the unmodified oligonucleotide.

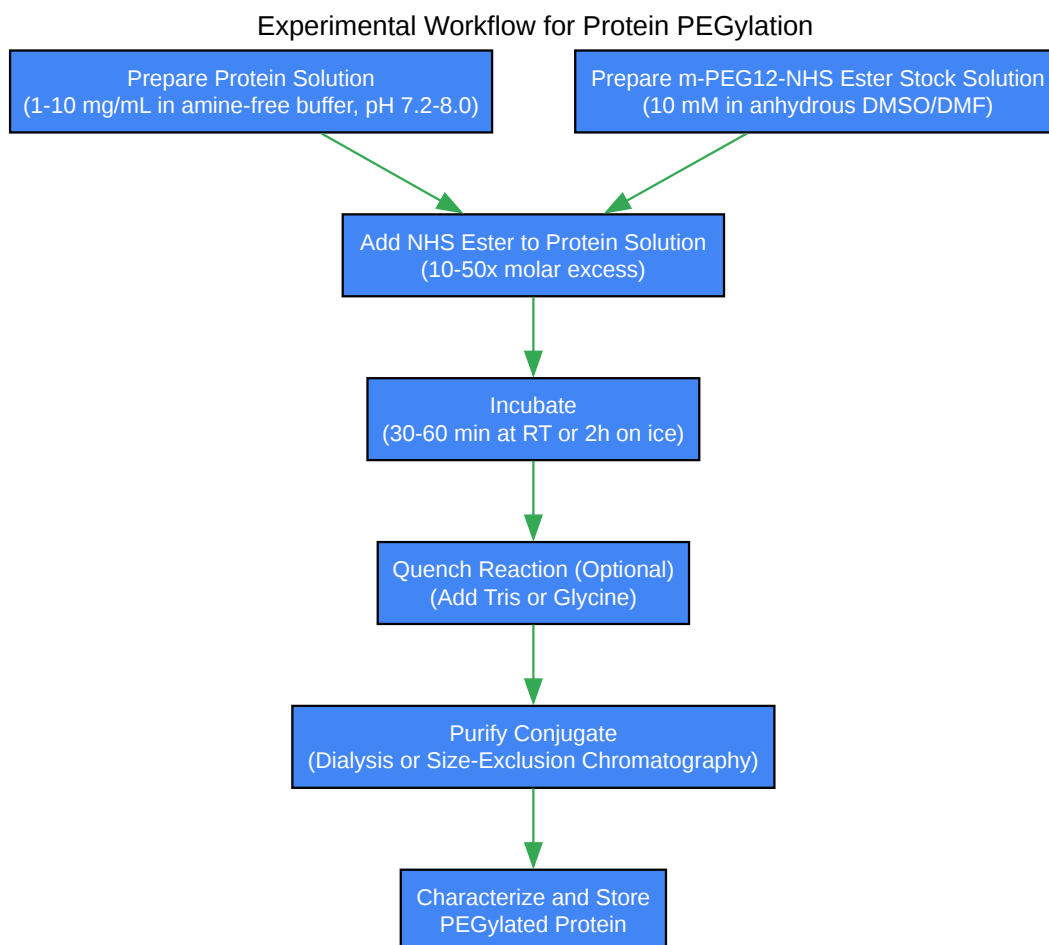
Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow.



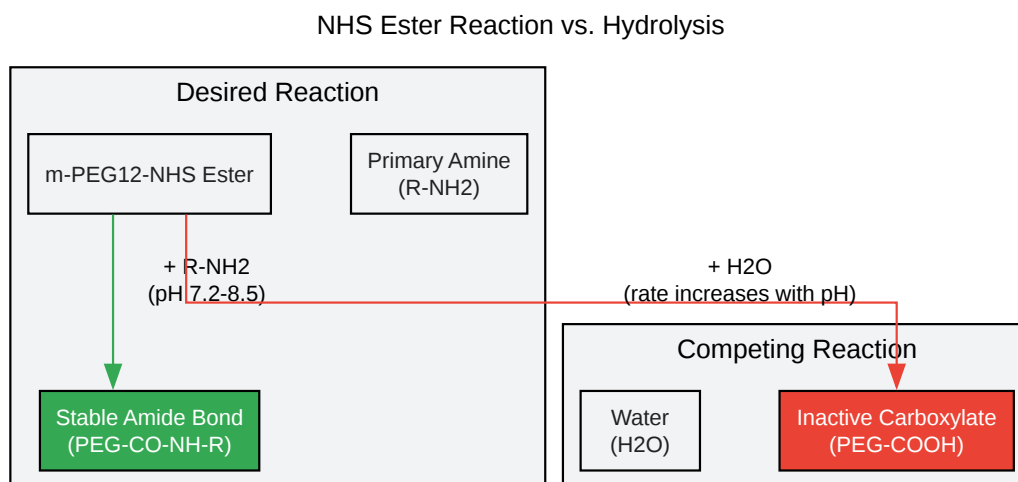
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Caption: Reaction of **m-PEG12-NHS ester** with a primary amine.



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Caption: Experimental workflow for protein PEGylation.



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Caption: NHS ester reaction vs. hydrolysis.

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